2',6'-Dihydroxyacetophenone
Overview
Description
2,6-Dihydroxyacetophenone, also known as 2-Acetylresorcinol, is an organic compound with the molecular formula C8H8O3. It is a derivative of acetophenone, featuring two hydroxyl groups positioned at the 2 and 6 locations on the benzene ring. This compound is known for its yellow-beige crystalline appearance and is sparingly soluble in water but more soluble in organic solvents like dioxane .
Scientific Research Applications
2,6-Dihydroxyacetophenone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including flavones.
Biology: It serves as a model compound for studying the degradation of chromophores in cellulosic materials.
Medicine: It has been investigated for its potential effects on bile acid absorption and cholesterol levels.
Industry: It is used in the production of pharmaceuticals and as a precursor for other chemical compounds.
Safety and Hazards
2’,6’-Dihydroxyacetophenone can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Relevant Papers Several papers have been published on 2’,6’-Dihydroxyacetophenone . These papers discuss various aspects of the compound, including its synthesis, properties, and applications. They provide valuable insights into the current state of research on 2’,6’-Dihydroxyacetophenone and suggest potential directions for future research.
Mechanism of Action
Target of Action
2’,6’-Dihydroxyacetophenone (DHAP) is an aromatic ketone It is known to be an endogenous metabolite , which suggests that it may interact with various enzymes and proteins within the body.
Mode of Action
It is known to be used as a matrix in matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometric analysis of peptides, proteins, and glycoproteins . This suggests that it may interact with these biomolecules, potentially influencing their structure or function.
Biochemical Pathways
As an endogenous metabolite , it is likely involved in various metabolic processes
Result of Action
It is known to be used in the synthesis of various compounds . For instance, it can be treated with 2 equivalents of a 4-substituted aroyl chloride in a mixture of acetone and water, using both potassium carbonate and pyridine as bases . This suggests that it may have significant reactivity and potential uses in organic synthesis.
Action Environment
Biochemical Analysis
Biochemical Properties
2’,6’-DHAP has been shown to interact with various enzymes and proteins. For instance, it has been found to inhibit cell growth under different conditions . It has also been used in the synthesis of flavones, a class of natural products with a wide range of pharmacological properties .
Cellular Effects
2’,6’-DHAP has been found to have significant effects on various types of cells. For example, it has been shown to inhibit the growth of colorectal cancer cells in HCT8 cell lines . It restricts multiple cellular functions such as cell cycle progression and cell migration, and induces apoptosis .
Molecular Mechanism
The molecular mechanism of 2’,6’-DHAP involves its interaction with the mTOR signaling pathway. It has been found to reduce the expression of mTOR pathway-specific genes p70S6K1 and AKT1 . In silico docking studies have shown that 2’,6’-DHAP has an affinity to mTOR kinase .
Temporal Effects in Laboratory Settings
It has been used in the synthesis of flavones, where it was heated with a 4-substituted aroyl chloride in acetone/water .
Metabolic Pathways
It has been found to interact with the mTOR signaling pathway, which plays a crucial role in cell growth and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dihydroxyacetophenone can be synthesized through various methods. One common method involves the hydrolysis of 8-acetyl-4-methyl-umbelliferone (8-acetyl-7-hydroxy-4-methylcoumarin) with aqueous sodium hydroxide solution at reflux . Another method involves the action of methylmagnesium iodide on 2,6-dimethoxybenzonitrile, followed by cleavage of the ether linkages with aluminum chloride .
Industrial Production Methods: Industrial production of 2,6-Dihydroxyacetophenone typically involves the use of large-scale organic synthesis techniques. The process often includes the use of resorcinol and ethyl acetoacetate in the presence of sulfuric acid, followed by a series of reactions to yield the final product .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dihydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in alkaline media is commonly used for oxidation.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction.
Substitution: Aroyl chlorides in the presence of potassium carbonate and pyridine are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Flavones and phenolic esters.
Comparison with Similar Compounds
- 2,5-Dihydroxyacetophenone
- 2,4-Dihydroxyacetophenone
- 2-Hydroxyacetophenone
Properties
IUPAC Name |
1-(2,6-dihydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5(9)8-6(10)3-2-4-7(8)11/h2-4,10-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTJKHVBDCRKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00220185 | |
Record name | 2,6-Dihydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2',6'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
699-83-2 | |
Record name | 2′,6′-Dihydroxyacetophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=699-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dihydroxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000699832 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2',6'-Dihydroxyacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=615 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 2,6-Dihydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00220185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',6'-dihydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.759 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2',6'-DIHYDROXYACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88BO51G3Y2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2',6'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155 - 156 °C | |
Record name | 2',6'-Dihydroxyacetophenone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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